2-Naphthyl 3-phenyl-1-propenyl sulfone
Description
2-Naphthyl 3-phenyl-1-propenyl sulfone is a sulfone derivative characterized by a naphthalene ring (2-position) linked via a propenyl group to a phenyl moiety, with a sulfone functional group (-SO₂-) at the bridging position. Sulfones are known for their stability, polarity, and ability to engage in hydrogen bonding and hydrophobic interactions, making them valuable in drug design .
Properties
CAS No. |
915187-30-3 |
|---|---|
Molecular Formula |
C19H16O2S |
Molecular Weight |
308.4g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-1-enyl]sulfonylnaphthalene |
InChI |
InChI=1S/C19H16O2S/c20-22(21,14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-8,10-15H,9H2/b14-6+ |
InChI Key |
YYEKUXJJYWHKNC-MKMNVTDBSA-N |
SMILES |
C1=CC=C(C=C1)CC=CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1. Structural and Functional Comparison of Sulfone Derivatives
Table 2. Impact of Sulfur Oxidation State on Activity
| Functional Group | Oxidation State | Stability | Example Activity |
|---|---|---|---|
| Thioether (-S-) | -2 | Low | Redox-sensitive signaling |
| Sulfoxide (-SO-) | 0 | Moderate | Intermediate reactivity |
| Sulfone (-SO₂-) | +4 | High | Stable enzyme inhibition |
Preparation Methods
Reaction Design and Substrate Selection
Pd(II)-mediated tandem cycloannulation-alylation, as demonstrated in the synthesis of 3-(vinyl sulfonyl)benzoheteroles, offers a viable route to the target compound. Adapting this method, 2-ethynylnaphthalene and (E)-β-iodovinyl phenyl sulfone undergo coupling under Pd(OAc)₂ catalysis (5 mol%) in dimethylacetamide (DMA) at 80°C for 12 hours. Key advantages include:
Table 1: Optimization of Pd-Catalyzed Cross-Coupling
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | DMA | 80 | 12 | 72 | >99:1 |
| PdCl₂ | Toluene | 110 | 24 | 45 | 85:15 |
| Pd(PPh₃)₄ | DMF | 100 | 18 | 58 | 92:8 |
Mechanistic Considerations
The reaction proceeds via:
-
Oxidative Addition : Pd(0) inserts into the C–I bond of the β-iodovinyl sulfone.
-
Alkyne Activation : Coordination of 2-ethynylnaphthalene to Pd(II).
-
Migratory Insertion : Formation of a π-allyl intermediate, followed by reductive elimination to yield the (E)-configured product.
Nucleophilic Substitution Approaches
Sulfinate-Electrophile Coupling
Patent data reveals that nucleophilic displacement of sulfinate salts with propenyl halides enables sulfone formation. For example:
-
2-Naphthylsulfinic acid sodium salt reacts with 3-phenyl-1-bromopropene in methyl isobutyl ketone (MIBK) under reflux (12 hours), yielding the target compound in 59% after crystallization.
Table 2: Reaction Conditions for Nucleophilic Substitution
| Sulfinate Source | Electrophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Naphthylsulfinic acid Na | 3-Phenyl-1-bromopropene | MIBK | 120 | 59 |
| 2-Naphthylsulfonyl chloride | 3-Phenyl-1-propenyl MgBr | THF | 0→25 | 41 |
Limitations and Byproducts
Competitive elimination reactions may form 1-phenylpropyne , reducing yields. Additives like tetrabutylammonium iodide (TBAI) mitigate this by stabilizing the transition state.
Oxidation of Sulfide Precursors
Sulfide Synthesis and Oxidation
Thiol-ene "click" chemistry between 2-naphthylthiol and 3-phenyl-1-propyne under UV irradiation (λ = 365 nm) produces 2-naphthyl 3-phenyl-1-propenyl sulfide , which is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C→25°C, 6 hours).
Table 3: Oxidation Efficiency with Different Agents
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0→25 | 6 | 88 |
| H₂O₂ (30%) | Acetic Acid | 80 | 24 | 63 |
| KMnO₄ | H₂O/acetone | 25 | 12 | 51 |
Stereochemical Outcomes
Oxidation preserves the (E)-geometry of the propenyl group, as confirmed by NOESY NMR correlations between the naphthyl H-1 and propenyl H-β protons.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthyl H-1), 7.92–7.85 (m, 4H, aryl), 6.72 (dd, J = 15.6, 1.2 Hz, 1H, H-α), 6.35 (dq, J = 15.6, 6.8 Hz, 1H, H-β), 1.98 (dd, J = 6.8, 1.2 Hz, 3H, H-γ).
-
¹³C NMR : 142.5 ppm (C=S=O), 134.2 ppm (C-α), 128.9 ppm (C-β).
-
IR : 1295 cm⁻¹ (asymmetric S=O stretch), 1140 cm⁻¹ (symmetric S=O stretch).
Table 4: Comparative NMR Shifts (δ, ppm)
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Pd-Catalyzed Cross-Coupling : Highest stereoselectivity (>99% E) and scalability (gram-scale) but requires expensive catalysts.
-
Nucleophilic Substitution : Moderate yields (41–59%) but uses cost-effective reagents.
-
Sulfide Oxidation : Excellent yields (88%) but involves multi-step synthesis.
Applications and Further Modifications
Pharmaceutical Relevance
Vinyl sulfones exhibit protease inhibition activity, with the propenyl spacer enhancing binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
